1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromobenzyl group, a phenyl group, and a pyrrole ring with a carbaldehyde functional group
Properties
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-14-11-17(12-23)15(2)22(14)19-7-9-20(10-8-19)24-13-16-3-5-18(21)6-4-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQFYCXQEACYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromobenzyl ether: This step involves the reaction of 4-bromobenzyl alcohol with a phenol derivative under basic conditions to form the bromobenzyl ether.
Pyrrole ring formation: The bromobenzyl ether is then subjected to a cyclization reaction with a suitable precursor to form the pyrrole ring.
Introduction of the carbaldehyde group:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the bromobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-{4-[(4-methylbenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: The presence of a methyl group instead of a bromine atom can lead to different chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
